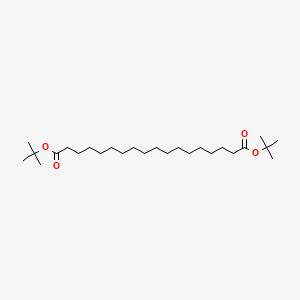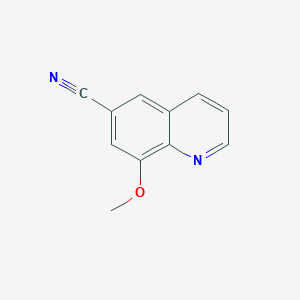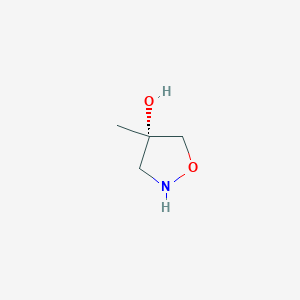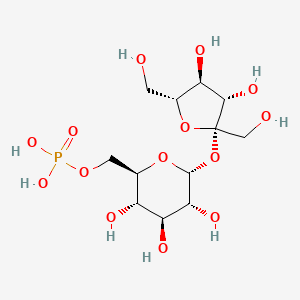
Di-tert-butyl octadecanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Di-tert-butyl octadecanedioate, also known as octadecanedioic acid, 1,18-bis(1,1-dimethylethyl) ester, is an organic compound with the molecular formula C26H50O4. It is a diester derived from octadecanedioic acid and tert-butyl alcohol. This compound is primarily used in organic synthesis and has various applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Di-tert-butyl octadecanedioate can be synthesized through the esterification of octadecanedioic acid with tert-butyl alcohol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes using microreactor systems. These systems offer advantages such as improved efficiency, better control over reaction conditions, and reduced environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
Di-tert-butyl octadecanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Octadecanedioic acid.
Reduction: Di-tert-butyl octadecanediol.
Substitution: Various substituted esters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Di-tert-butyl octadecanedioate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of other complex molecules.
Biology: The compound can be used in the study of lipid metabolism and as a model compound for studying ester hydrolysis.
Industry: The compound is used in the production of polymers and as a plasticizer in various materials.
Mecanismo De Acción
The mechanism of action of di-tert-butyl octadecanedioate involves its hydrolysis to release octadecanedioic acid and tert-butyl alcohol. The ester bonds are cleaved by esterases or under acidic or basic conditions. The released octadecanedioic acid can then participate in various metabolic pathways, while tert-butyl alcohol is metabolized or excreted .
Comparación Con Compuestos Similares
Similar Compounds
Di-tert-butyl dicarbonate: Used as a protecting group for amines in organic synthesis.
Di-tert-butyl azodicarboxylate: Used in the Mitsunobu reaction for the synthesis of various organic compounds.
Uniqueness
Di-tert-butyl octadecanedioate is unique due to its long carbon chain, which imparts specific physical and chemical properties. Its stability and ability to undergo various chemical reactions make it a valuable compound in organic synthesis and industrial applications.
Propiedades
Fórmula molecular |
C26H50O4 |
|---|---|
Peso molecular |
426.7 g/mol |
Nombre IUPAC |
ditert-butyl octadecanedioate |
InChI |
InChI=1S/C26H50O4/c1-25(2,3)29-23(27)21-19-17-15-13-11-9-7-8-10-12-14-16-18-20-22-24(28)30-26(4,5)6/h7-22H2,1-6H3 |
Clave InChI |
VLBWHFOIXBCMJQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)CCCCCCCCCCCCCCCCC(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![3-(tert-Butyl)-1-methyl-1,6-dihydropyrrolo[2,3-c]pyrazole-5-carboxylic acid](/img/structure/B12958845.png)
![4-(1-(2,4-Diamino-5H-pyrrolo[3,2-d]pyrimidin-5-yl)butan-2-yl)benzoic acid](/img/structure/B12958848.png)


